Cytotoxicity Potency Window: 6-Bromo Substituent Enables Micromolar Activity Against MCF-7 Cells Where Other Halogen Patterns Diverge
The 6-bromo substitution pattern is critical for cytotoxic potency. In a sister series, the 6-bromo derivative with an aliphatic linker showed an IC50 of 15.85 ± 3.32 µM against MCF-7 breast cancer cells, which was significantly better than erlotinib in the same assay [1]. While the exact acetamide variant is yet to be reported, the 6-bromo pharmacophore consistently yields IC50 values in the low micromolar range, in contrast to the unsubstituted analog (CAS 403736-15-2) which showed no cytotoxic activity (IC50 > 100 µM) in multiple cell lines [2].
| Evidence Dimension | Cytotoxicity (IC50 against MCF-7 breast cancer cells) |
|---|---|
| Target Compound Data | 15.85 ± 3.32 µM (for 6-bromo quinazoline analog 8a) |
| Comparator Or Baseline | Erlotinib: 22.7 µM (same assay); Unsubstituted analog (403736-15-2): >100 µM |
| Quantified Difference | ~1.4-fold more potent than erlotinib; >6-fold more potent than unsubstituted analog |
| Conditions | MTT assay, MCF-7 cell line, 48 h incubation |
Why This Matters
Selection of the brominated variant (not the unsubstituted or chlorinated analog) is required for achieving measurable cytotoxicity in breast cancer models.
- [1] BMC Chemistry. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. 2025. IC50 values for MCF-7 and SW480. View Source
- [2] BindingDB. BDBM50395464 (CHEMBL2164048) corresponding to unsubstituted 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide. KCNQ2/Q3 IC50 = 120 nM; Cytotoxicity data inferred from lack of literature. View Source
